Aranose
Description
Aranose is a nitrosourea derivative with demonstrated antineoplastic activity, functioning through DNA alkylation and cross-linking, which disrupts DNA replication, induces cell cycle arrest, and triggers apoptosis across all phases of the cell cycle . Nitrosourea compounds are a class of alkylating agents historically used in chemotherapy, characterized by a nitroso group attached to a urea backbone. This compound’s mechanism aligns with this class, but its structural specificity and preclinical efficacy distinguish it from analogs like ormustine, lysomustine, and nitrulline, as observed in experimental tumor models .
Properties
CAS No. |
167396-23-8 |
|---|---|
Molecular Formula |
C7H13N3O6 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |
InChI Key |
BADMGRJDJPQBLS-UNTFVMJOSA-N |
Isomeric SMILES |
CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |
Origin of Product |
United States |
Preparation Methods
Acid Hydrolysis and Acetalization
A patented method (US7498430B2) details the release of L-arabinose and D-xylose from corn fiber or sugar beet pulp using acid hydrolysis. Pretreatment with hot water removes lignocellulosic material, leaving a cellulose-rich residue. Subsequent hydrolysis with sulfuric acid in aqueous acetone, supplemented with 2,2-dimethoxypropane as an acyclic acetal, facilitates the formation of diacetals (1,2-3,4-di-O-isopropylidene-L-arabinopyranose and 1,2-3,5-di-O-isopropylidene-D-xylofuranose). These diacetals are extracted using non-polar solvents like hexane or supercritical carbon dioxide, achieving a 58–73% yield of arabinose acetal.
Solvent Partitioning and Deprotection
The diacetals undergo selective deprotection in polar solvents (e.g., methanol or water), where the 3,5-acetal group of D-xylose is hydrolyzed to yield a diol. Neutralization with potassium carbonate and phase separation using immiscible solvents isolates L-arabinose. Final deprotection via acid hydrolysis recovers pure arabinose, with the process scalable to refinery settings due to its compatibility with existing glucose production infrastructure.
Chemical Synthesis via Ruff Degradation
The Ruff degradation, a classical method for D-arabinose synthesis, involves oxidative decarboxylation of calcium gluconate.
Traditional Ruff Reaction
Early iterations of the Ruff reaction used ferric acetate as a catalyst, but yields plateaued at 25% due to side reactions.
Enhanced Catalytic Efficiency
A breakthrough (US3755294A) replaced ferric acetate with ferric gluconate, improving yields to 60%. In this one-step process, calcium gluconate reacts with hydrogen peroxide (15–40% concentration) at pH 3.0–6.9 and 30–70°C. The ferric gluconate catalyst mitigates byproduct formation, enabling large-scale production.
Zeolite-Catalyzed Synthesis of D-Arabinose
A modern industrial method (CN101845065B) employs FeCl₃–CaCl₂–zeolite catalysts for high-purity D-arabinose synthesis.
Catalyst Preparation
Zeolite (80–100 mesh) is impregnated with ferric chloride (10–14 wt%) and calcium chloride (2–5 wt%) in aqueous ethanol (60–98%). Calcination at 80–180°C for 3–40 hours creates a porous catalyst with high Lewis acidity, critical for gluconate oxidation.
Oxidation and Crystallization
Gluconate solutions (4–30% concentration) are treated with the zeolite catalyst (2–10% w/w) and hydrogen peroxide (1.1–1.7 equivalents) at 40–55°C. Adjusting the pH to 4.0–4.5 with hydrochloric acid minimizes side reactions. Post-reaction, the catalyst is recovered via filtration, and the syrup is concentrated to >90% solids before crystallizing D-arabinose with methanol or ethanol. This method achieves >95% purity and is viable for ton-scale production.
Specialized Synthesis for Glycopeptide Applications
Arabinosylation of peptides, as demonstrated in PMC3589827, requires site-specific incorporation of arabinose.
Solid-Phase Peptide Synthesis
Hyp residues in peptides are arabinosylated using 1,2-3,4-di-O-acetylated arabinose building blocks. The acetyl groups are deprotected with sodium methoxide in dry methanol, yielding arabinosylated peptides like [Ara₃]CLV3 with confirmed mass spectra (m/z 939.4 for [M+2H]²⁺).
Comparative Analysis of Preparation Methods
Yield and Efficiency
Chemical Reactions Analysis
Maillard Reaction with Hydroxycinnamic Acids and Alanine
Arabinose undergoes nonenzymatic browning reactions when heated with hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) and alanine. These reactions involve:
Decarboxylation Pathways :
-
Ferulic acid (FA) decarboxylates rapidly in the presence of alanine, forming vinylguaiacol (3 ) via an intermediate anion (3a ) .
-
Caffeic acid (CA) follows a similar pathway, yielding vinylcatechol (VC ) .
Key Reaction Products :
| Reactants | Major Products | Observed m/z | Relative Intensity (%) |
|---|---|---|---|
| FA + Ara + Ala | Vinylguaiacol (C₉H₁₀O₂H⁺) | 151.0753 | 100 |
| CA + Ara | Vinylcatechol (C₈H₈O₂H⁺) | 137.0594 | 99 |
| FA + Ala | Vinylguaiacol-Ala adducts | 240.1230 | 1–6 |
pH Dynamics :
-
FA/Ala systems show a sharp pH increase from 4.9 to 8.7 within 10 minutes due to alanine-mediated decarboxylation .
-
CA/Ara systems produce short-chain acids that mitigate pH changes, reducing browning potential compared to FA .
Microbial Catabolic Pathways
Fungi and yeast metabolize L-arabinose via a reductase-dependent pathway:
Enzymatic Steps :
-
L-Arabinose Reductase (LarA) : Converts L-arabinose to L-arabitol (Km = 93 mM for Aspergillus niger) .
-
L-Arabitol Dehydrogenase (LadA) : Oxidizes L-arabitol to L-xylulose .
-
L-Xylulose Reductase (LxrA) : Produces xylitol, entering central metabolism .
Ethanol Production :
-
Candida spp. yield 0.18 g ethanol/g L-arabinose under oxygen-limited conditions .
-
Aerobic conditions prioritize biomass synthesis over ethanol due to NAD⁺ availability .
Enzymatic Kinetics and Mutant Strains
Catalytic Efficiency in *Geobacillus stearothermophilus *:
| Strain | Kₐₜ (s⁻¹) | Kₘ (mM) | Kₐₜ/Kₘ (s⁻¹·mM⁻¹) |
|---|---|---|---|
| Wild Type | 33.8 | 2.1 | 16.1 |
| Mutant (e.g., M1) | 11.9–27.8 | 4.2 | 2.8–6.6 |
Mutants exhibit reduced turnover rates but higher substrate affinity, altering arabinose utilization efficiency .
Computational Reaction Datasets
Arabinose-related reactions are cataloged in large-scale datasets like ORDerly and USPTO-33K , which standardize:
Dataset Metrics :
| Parameter | ORDerly-Forward | USPTO-33K |
|---|---|---|
| Total Reactions | 1,771,032 | 33,099 |
| Filtered Reactions | 691,142 | 33,099 |
| Temperature Range (°C) | 20–150 | 25–120 |
This synthesis of experimental and computational data underscores arabinose’s versatility in organic chemistry and biotechnology. Its role in Maillard chemistry, microbial metabolism, and synthetic biology remains a focal point for sustainable chemical production.
Scientific Research Applications
Applications in Food Industry
2.1 Sugar Blocker in Food Products
L-Arabinose is widely utilized as a sugar blocker in food formulations. Its ability to delay the digestion of sucrose leads to a slower absorption of glucose, thereby reducing postprandial blood glucose spikes. This property has been demonstrated in clinical studies where co-ingestion of L-arabinose with sucrose resulted in significantly lower peak glucose levels compared to control groups .
2.2 Flavoring Agent
Due to its sweet taste, L-arabinose is used as a flavoring agent in various food products. It participates in the Maillard reaction, contributing to desirable flavors in baked goods and confections .
2.3 Dietary Supplements
L-Arabinose is incorporated into dietary supplements aimed at weight management and glycemic control. Clinical studies have shown its effectiveness in lowering insulin levels and improving metabolic responses when combined with other ingredients .
Health Applications
3.1 Blood Glucose Management
Research indicates that L-arabinose can significantly reduce glycemic responses when consumed with carbohydrates. A study demonstrated that participants consuming L-arabinose with sucrose experienced a delayed increase in plasma glucose levels compared to those consuming sucrose alone .
3.2 Prebiotic Effects
Emerging evidence suggests that L-arabinose may act as a prebiotic, promoting beneficial changes in gut microbiota composition. This effect could contribute to improved digestive health and overall well-being .
Pharmaceutical Applications
4.1 Drug Development
L-Arabinose has potential applications in pharmaceutical formulations as a precursor for the synthesis of nucleoside analogs used in antiviral medications . Its role as an excipient in drug delivery systems is also being explored due to its biocompatibility and low toxicity.
4.2 Anti-Cancer Research
Recent studies have indicated that D-arabinose (a structural isomer) may induce autophagy and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology . This line of research highlights the need for further investigation into the anti-cancer properties of L-arabinose.
Table 1: Summary of Clinical Studies on L-Arabinose
Regulatory Status and Market Insights
L-Arabinose has been approved for use as a new resource food by various health authorities, including the Japanese Ministry of Health and the American Medical Society . Its market presence is growing due to increasing consumer interest in health-oriented products.
Mechanism of Action
Aranose exerts its effects by alkylating DNA, forming DNA intra-strand adducts and cross-linking between strands . This inhibits mitosis and promotes apoptosis of the affected cells . The presence of the L-arabinose residue in the molecule enhances its penetration into malignant cells and its ability to cross the blood-brain barrier . This improves the concentration ratio of the compound in tumor versus normal tissue, enhancing its anticancer activity while reducing toxicity for normal cells .
Comparison with Similar Compounds
Structural Comparison
Nitrosourea compounds share a core structure (R₁-NH-C(O)-NH-R₂ with a nitroso group), but their side chains (R₁, R₂) influence pharmacokinetics, stability, and target affinity. Key structural differences among Aranose and its analogs are hypothesized based on their functional outcomes:
| Compound | Key Structural Features (Hypothesized) | Mechanism of Action |
|---|---|---|
| This compound | Unspecified side chain modifications | DNA alkylation/cross-linking |
| Ormustine | Chloroethyl side chains | DNA alkylation/cross-linking |
| Lysomustine | Lysine-derived substituents | DNA alkylation/cross-linking |
| Nitrulline | Citrulline-like modifications | DNA alkylation/cross-linking |
Mechanistic Comparison
All nitrosoureas alkylate DNA guanine bases, forming interstrand cross-links that impede replication and transcription. However, subtle differences in reactivity, metabolic activation, and DNA adduct formation may explain variances in efficacy and bioenergetic effects:
- This compound: Induces apoptosis via mitochondrial and extrinsic pathways, with unique quasi-periodic thermal fluctuations observed in tumor models, suggesting bioenergetic disruption beyond direct DNA damage .
- Ormustine: Demonstrates significant thermographic response in Lewis Lung Carcinoma (LLC), indicating robust microcirculatory or metabolic activity changes .
- Lysomustine/Nitrulline: Limited thermographic data suggest lower bioenergetic impact compared to this compound and ormustine .
Efficacy in Preclinical Tumor Models
A thermography study compared tumor responses to this compound and analogs in murine models (LLC, RL-67, B16 melanoma):
| Compound | LLC Tumor Response | RL-67 Tumor Response | B16 Melanoma Response |
|---|---|---|---|
| This compound | Quasi-periodic thermal fluctuations | Not reported | Not reported |
| Ormustine | ΔT +1.5°C, amplitude ×3–4 | ΔT +0.4°C, amplitude ×1.5 | Minimal response |
| Lysomustine | Data not available | Data not available | Data not available |
| Nitrulline | Data not available | Data not available | Data not available |
Key Findings :
- This compound’s unique thermal fluctuations in LLC suggest a distinct mechanism, possibly involving mitochondrial bioenergetics.
- Ormustine showed the strongest response in LLC, correlating with alkylation potency.
- B16 melanoma exhibited resistance to nitrosoureas, highlighting tumor-specific sensitivity .
Unique Findings and Implications
- This compound: The observed quasi-periodic thermal fluctuations imply a secondary mechanism affecting tumor microenvironments or energy metabolism, warranting further study on mitochondrial interactions .
- Clinical Relevance: Structural modifications in nitrosoureas like this compound may enhance tumor targeting or reduce off-target effects compared to classical analogs (e.g., carmustine, lomustine), though comparative toxicity data are needed.
Biological Activity
Aranose, primarily known as L-arabinose , is a pentose sugar with significant biological implications, particularly in metabolic processes and its effects on glycemic control. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of L-arabinose.
1. Metabolism of L-Arabinose
L-arabinose metabolism is crucial for various organisms, particularly Escherichia coli. The metabolism of L-arabinose has been shown to enhance the virulence of certain pathogens. Research indicates that L-arabinose does not merely serve as a nutrient source but plays a significant role in regulating virulence factors during infection. This is achieved through the upregulation of the type III secretion system (T3SS) and other virulence-associated genes, which are activated in response to L-arabinose presence in the cytosol .
2. Regulation of Gene Activity
The regulation of the L-arabinose operon in E. coli has been extensively studied, revealing mechanisms of positive gene regulation influenced by L-arabinose. The regulatory protein AraC plays a pivotal role in this process, modulating gene expression based on arabinose concentration. This regulatory system exemplifies intricate metabolic control mechanisms that link nutrient availability to gene expression and pathogenicity .
3. Glycemic Control
L-arabinose has been investigated for its potential to lower postprandial glycemic and insulinemic responses. A randomized crossover trial demonstrated that adding L-arabinose to sugary drinks significantly reduced glucose and insulin peaks by 15% and 52%, respectively. This effect was consistent across various drink formulations, indicating its potential utility in managing blood sugar levels .
Table 1: Effects of L-Arabinose on Glycemic Responses
| Drink Type | Glucose Reduction (%) | Insulin Reduction (%) |
|---|---|---|
| Control | 15 | 52 |
| Fat + Control | 8 | 45 |
| Starch + Control | 7 | 29 |
Case Study 1: Efficacy in Human Trials
A clinical trial involving healthy subjects assessed the efficacy of L-arabinose in reducing glycemic responses when added to various drinks. The study found significant reductions in both glucose and insulin responses, highlighting the compound's potential as a dietary supplement for glycemic control .
Case Study 2: Regulatory Approval in Japan
Research conducted by CPL Business Consultants examined the regulatory landscape for L-arabinose in Japan, where it is used as a food ingredient. The study provided insights into its historical use, safety evaluations, and market presence. Notably, no adverse effects have been reported since its introduction, supporting its safety profile for consumer use .
Q & A
Q. What experimental approaches are recommended for assessing Aranose’s cytotoxic effects in vitro?
To evaluate cytotoxicity, use standardized assays such as the MTT assay for viability, flow cytometry (Annexin V/PI staining) for apoptosis quantification, and cell cycle analysis (e.g., propidium iodide staining). Ensure replication across biological triplicates and include controls (e.g., untreated cells, positive controls like cisplatin). Dose-response curves should be generated to calculate EC₅₀ values, with statistical validation via ANOVA for multi-group comparisons .
Q. How should researchers design a study to evaluate this compound’s impact on DNA integrity?
Employ alkylation-specific assays (e.g., COMET assay for DNA strand breaks) and immunofluorescence for γ-H2AX foci (a marker of DNA damage). Pair these with gel electrophoresis to detect cross-linking. Include time-course experiments to track dynamic effects and validate findings using orthogonal methods (e.g., qPCR for DNA repair gene expression) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log(inhibitor) vs. response models) to calculate EC₅₀. For multi-group comparisons (e.g., varying doses or combination therapies), apply one-way ANOVA with post-hoc tests (Tukey’s HSD). Ensure assumptions of normality and homogeneity of variance are met; if violated, use non-parametric alternatives (Kruskal-Wallis) .
Q. How should researchers structure a literature review to identify gaps in this compound research?
Conduct a systematic review using databases (PubMed, Scopus) with keywords: This compound, nitrosourea derivatives, DNA alkylation, antitumor mechanisms. Filter for peer-reviewed articles (last 10 years) and prioritize studies with mechanistic depth. Use tools like PRISMA flow diagrams to map evidence and highlight understudied areas (e.g., this compound in non-solid tumors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cancer cell lines?
Address variability by stratifying cell lines based on genetic markers (e.g., p53 status, DNA repair proficiency). Use multi-omics profiling (transcriptomics, proteomics) to identify resistance mechanisms. Apply Bayesian hierarchical models to account for heterogeneity in dose-response data. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes .
Q. What methodologies are effective for elucidating downstream targets of this compound-induced apoptosis?
Combine phosphoproteomics (e.g., LC-MS/MS) to map signaling pathways with functional genomics (siRNA/CRISPR screens). Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize targets. Validate findings in in vivo models (e.g., xenografts) with tissue-specific knockout mice .
Q. How can researchers optimize experimental conditions for this compound in combination therapies?
Design factorial experiments to test synergy (e.g., Chou-Talalay method). Use response surface modeling to explore dose matrices. Monitor pharmacokinetic interactions via LC-MS and assess off-target effects using toxicity panels (e.g., hepatocyte assays). Preclinical validation should include PDX (patient-derived xenograft) models .
Q. What strategies integrate multi-omics data to map this compound’s mechanism of action comprehensively?
Deploy integrated bioinformatics pipelines (e.g., MetaboAnalyst for metabolomics, STRING for protein networks). Apply machine learning (random forests, neural networks) to identify predictive biomarkers. Cross-reference with clinical datasets (e.g., TCGA) to assess translational relevance. Use systems biology modeling (e.g., Boolean networks) to simulate dynamic interactions .
Methodological Considerations
- Data Presentation : Use tables to summarize EC₅₀ values across cell lines and heatmaps for omics data. Ensure clarity by adhering to journal-specific guidelines (e.g., Pharmaceutical Research’s metric system rules) .
- Ethical Reporting : Disclose conflicts of interest and data availability per standards (e.g., FAIR principles). Avoid overstating significance without statistical backing (e.g., specify exact p-values) .
- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to dissect conflicting results, focusing on dominant variables (e.g., tumor microenvironment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
